molecular formula C13H10Cl2N2O4S B457309 N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide CAS No. 112733-64-9

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide

Cat. No. B457309
CAS RN: 112733-64-9
M. Wt: 361.2g/mol
InChI Key: KNDSECWRJDKHLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and benzenesulfonamide precursors. The dichlorobenzyl group could potentially be introduced via a nucleophilic aromatic substitution reaction, and the nitro group could be added using a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzyl and benzenesulfonamide groups), polar bonds (from the nitro and sulfonamide groups), and halogen atoms (the two chlorines). The exact 3D structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide” could participate in a variety of chemical reactions. The nitro group could be reduced to an amine, the sulfonamide could undergo hydrolysis, and the dichlorobenzyl group could participate in further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of aromatic rings and polar functional groups. It would likely be soluble in polar solvents due to the presence of the nitro and sulfonamide groups .

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • 2- and 4-Nitrobenzenesulfonamides, including derivatives like N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide, are used in the smooth alkylation of primary amines, leading to N-alkylated sulfonamides. These are then deprotected to yield secondary amines (Fukuyama, Cheung, & Jow, 1995).
    • Base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides leads to benzhydrylamines, crucial intermediates for synthesizing nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).
    • N,N-dichloro-2-nitrobenzenesulfonamide acts as an electrophilic nitrogen source for diamination of alpha,beta-unsaturated ketones (Pei, Wei, Chen, Headley, & Li, 2003).
  • Biological Applications :

    • Certain derivatives of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide have been explored for their bacterial biofilm inhibition properties and cytotoxicity. Specific derivatives displayed suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).
  • Analytical Chemistry :

    • Nitrobenzenesulfonamides, including variants like N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide, are used in the development of analytical methods. For example, sodium N-bromo-p-nitrobenzenesulfonamide has been synthesized and used as an oxidizing titrant in various analyses (Gowda et al., 1983).
  • Pharmacological Potential :

    • Research has explored the potential of nitrobenzenesulfonamides in developing novel hypoxic cell selective cytotoxic agents, indicating their potential in targeted cancer therapies (Saari et al., 1991).
  • Material Science :

    • The compound has been studied for its conformational properties in various phases, which is crucial for understanding its applications in material science and molecular design (Giricheva et al., 2011).

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c14-10-6-5-9(7-11(10)15)8-16-22(20,21)13-4-2-1-3-12(13)17(18)19/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDSECWRJDKHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide

Synthesis routes and methods

Procedure details

To a solution of 3,4-dichlorobenzylamine (3.97 g) and triethylamine (3.5 ml) in chloroform (80 ml) was added a solution of 2-nitrobenzenesulfonyl chloride (5 g) in chloroform (20 ml) at 0° C. with stirring and the mixture was stirred for 30 minutes at the same temperature. The reaction mixture was washed successively with diluted hydrochloric acid and water, and then dried. Evaporation of the solvent gave N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide (6.87 g).
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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